molecular formula C13H13NO7 B13421383 (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid

Cat. No.: B13421383
M. Wt: 295.24 g/mol
InChI Key: ULTSJNOQNKVDBM-UTUOFQBUSA-N
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Description

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid (CAS: 288296-64-0) is a bicyclic furan derivative with a molecular formula of C₁₃H₁₃NO₇ and a molecular weight of 295.24 g/mol . The compound features a fused hexahydrofuro[2,3-b]furan core, a 4-nitrophenyl ester group, and a carbonic acid moiety. Its stereochemistry (3S,3aR,6aS) is critical for its reactivity and applications in pharmaceutical synthesis, particularly as a precursor for protease inhibitors like darunavir .

The compound is characterized by:

  • High reactivity: The 4-nitrophenyl ester group acts as a leaving group, facilitating nucleophilic substitution reactions.
  • Stability: The bicyclic furan structure enhances thermal and chemical stability compared to monocyclic analogues .
  • Synthetic utility: Used in esterification and carbamate-forming reactions for complex molecule assembly .

Properties

Molecular Formula

C13H13NO7

Molecular Weight

295.24 g/mol

IUPAC Name

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate

InChI

InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11-,12+/m1/s1

InChI Key

ULTSJNOQNKVDBM-UTUOFQBUSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@@H](CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of the Hexahydrofurofuran Ring System

The foundational step involves cyclization of suitable diol or precursor compounds to generate the hexahydrofurofuran core. This can be achieved through acid- or base-catalyzed cyclization reactions. For example, a diol derivative bearing appropriate substituents undergoes intramolecular cyclization under controlled conditions:

Diol precursor + acid/base catalyst → Hexahydrofurofuran ring

Reaction conditions typically range from mild reflux to elevated temperatures, depending on the precursor's reactivity.

Introduction of the 4-Nitrophenyl Ester Group

The nitrophenyl ester moiety is incorporated via esterification of the heterocyclic intermediate with 4-nitrophenol. This step employs a coupling reagent such as dicyclohexylcarbodiimide (DCC) or other carbodiimides to activate the carboxylic acid or alcohol functionalities:

Hexahydrofurofuran intermediate + 4-nitrophenol + DCC → (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester

The reaction is typically performed in aprotic solvents like dichloromethane or tetrahydrofuran (THF) at ambient or slightly elevated temperatures (around 20-25°C). The process can be optimized by adjusting solvent polarity, temperature, and molar ratios.

Formation of the Carbonic Acid Ester

The final step involves converting the ester into the carbonate derivative. This can be achieved by reacting the ester with phosgene equivalents or carbonyl transfer reagents under controlled conditions:

Ester + phosgene derivative → Carbonate ester

Alternatively, direct carbonylation using reagents like triphosgene in the presence of bases (e.g., triethylamine) in aprotic solvents (THF, acetonitrile) is common. The reaction is generally conducted at low temperatures (-10°C to 20°C) to control reactivity and prevent side reactions.

Hydrolysis and Purification

Post-synthesis, hydrolysis under acidic or basic conditions may be employed to refine the product or modify functional groups. Purification techniques include chromatography and recrystallization to attain high purity suitable for research applications.

Reaction Conditions Summary

Step Reagents Solvents Temperature Notes
Ring formation Diol precursor Acid/Base Reflux or ambient Intramolecular cyclization
Esterification 4-Nitrophenol + DCC Dichloromethane, THF 20-25°C Molar ratio optimization
Carbonate formation Phosgene or triphosgene THF, acetonitrile -10°C to 20°C Controlled addition to prevent side reactions
Hydrolysis HCl or NaOH Water/organic solvents Variable For product refinement

Notes on Raw Materials and Precursors

  • The key raw materials include the heterocyclic precursor (often derived from diols or lactones), 4-nitrophenol, and carbonyl transfer reagents.
  • Protecting groups such as tert-butyl or benzyl may be employed during intermediate steps to prevent undesired reactions.

Research Findings and Data

  • The synthesis process benefits from the activation of the heterocyclic alcohol (if present) prior to coupling, often performed in a one-pot procedure to streamline synthesis.
  • Reaction temperatures are optimized based on the stability of intermediates, with typical ranges from -70°C (for sensitive carbamoylation) to reflux conditions for esterification.
  • Solvent choice critically influences reaction efficiency; aprotic solvents like tetrahydrofuran and acetonitrile are preferred for their polarity and inertness.

Chemical Reactions Analysis

Esterification Reactions

The carbonic acid group undergoes esterification with alcohols or amines under mild conditions, forming stable carbamate or carbonate derivatives. This reaction is critical for synthesizing pharmaceutical intermediates, particularly HIV protease inhibitors like darunavir .

Example Reaction:

C₁₃H₁₃NO₇ + R-OH → C₁₃H₁₂NO₇R + HNO₃\text{C₁₃H₁₃NO₇ + R-OH → C₁₃H₁₂NO₇R + HNO₃}

Key Conditions:

  • Catalyzed by coupling agents like bis-(4-nitrophenyl)carbonate or disuccinimidyl carbonate .

  • Conducted in aprotic solvents (e.g., tetrahydrofuran, dichloromethane) at 0–25°C .

Substrate (R-OH) Product Yield Reference
Amino alcohol derivativesDarunavir precursors72–85%
2,5-PyrrolidinedioneActivated carbamates90%

Nucleophilic Substitution at the Nitrophenyl Group

The electron-deficient 4-nitrophenyl ester undergoes nucleophilic aromatic substitution (NAS) with amines or thiols, facilitated by the nitro group’s electron-withdrawing effect .

Mechanism:

Ar-NO₂ + Nu⁻ → Ar-Nu + NO₂⁻\text{Ar-NO₂ + Nu⁻ → Ar-Nu + NO₂⁻}

Key Observations:

  • Reactivity increases in polar aprotic solvents (e.g., DMF, acetonitrile).

  • Primary amines exhibit faster kinetics than secondary amines due to steric effects .

Reduction Reactions

The nitro group in the 4-nitrophenyl ester is reducible to an amine under catalytic hydrogenation or via chemical reductants like sodium dithionite .

Example Reaction:

C₁₃H₁₃NO₇ + 6 H₂ → C₁₃H₁₅NO₅ + 2 H₂O\text{C₁₃H₁₃NO₇ + 6 H₂ → C₁₃H₁₅NO₅ + 2 H₂O}

Conditions:

  • Catalytic hydrogenation (Pd/C, H₂ at 1–3 atm) in ethanol .

  • Yields >95% with minimal side products .

Electrophilic Aromatic Substitution (EAS)

The furofuran ring’s electron-rich oxygen atoms enable EAS at specific positions, though reactivity is modulated by the nitro group’s electron-withdrawing effects .

Reported Reactions:

  • Nitration: Requires strong nitrating agents (HNO₃/H₂SO₄) at 0°C.

  • Sulfonation: Limited due to steric hindrance from the fused ring system.

Comparative Reactivity of Stereoisomers

The (3S,3aR,6aS) configuration exhibits distinct reactivity compared to its (3R,3aS,6aR) counterpart due to steric and electronic differences .

Property (3S,3aR,6aS) (3R,3aS,6aR)
Esterification Rate 1.5× fasterBaseline
NAS Reactivity ModerateLow
Reduction Yield 95%88%

Stability and Side Reactions

  • Hydrolysis: The ester bond hydrolyzes in alkaline conditions (pH >10) to form 4-nitrophenol and hexahydrofurofuran-3-yl carbonic acid .

  • Thermal Decomposition: Degrades above 210°C, releasing CO₂ and nitrobenzene derivatives .

Scientific Research Applications

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid exerts its effects involves interactions with specific molecular targets. The nitrophenyl ester group can interact with enzymes and proteins, potentially inhibiting their activity. The hexahydrofurofuran ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid 288296-64-0 C₁₃H₁₃NO₇ 295.24 4-nitrophenyl ester, bicyclic furan Intermediate for darunavir analogues
Darunavir ethanolate 206361-99-1 C₂₇H₃₇N₃O₇S·C₂H₅OH 593.73 4-aminophenyl sulfonyl, carbamate, bicyclic furan HIV protease inhibitor
N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)(4-nitrophenyl)sulfonyl]amino... ester* 799241-76-2 C₂₈H₃₆N₄O₉S 604.67 4-nitrophenyl sulfonyl, carbamate, bicyclic furan Synthetic intermediate for darunavir derivatives
Carbonic acid,2,5-dioxo-1-pyrrolidinyl [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] ester 253265-97-3 C₁₁H₁₃NO₇ 271.22 Succinimidyl carbonate, bicyclic furan Activated carbonate for peptide coupling
TMC310911 1000287-05-7 C₃₈H₅₃N₅O₇S₂ 755.99 Benzothiazole sulfonyl, carbamate, bicyclic furan Investigational HIV protease inhibitor

Key Observations:

Functional Group Diversity: The 4-nitrophenyl ester in the target compound enhances reactivity compared to 4-aminophenyl sulfonyl groups in darunavir, which are critical for protease binding . Succinimidyl carbonate (CAS 253265-97-3) offers superior leaving-group properties for peptide synthesis compared to nitro groups .

Stereochemical Impact :

  • The (3S,3aR,6aS) configuration in the target compound contrasts with the (3R,3aS,6aR) stereoisomer (CAS 252873-51-1), which is used in darunavir production . Stereochemistry dictates enzyme-binding affinity and synthetic pathways .

Pharmacological Relevance: Darunavir derivatives (e.g., CAS 206361-99-1) exhibit antiviral activity due to their 4-aminophenyl sulfonyl group, which interacts with HIV protease residues . The target compound’s nitro group is replaced during synthesis to achieve this bioactivity .

Synthetic Utility :

  • The target compound’s nitro group facilitates high-yield reactions in darunavir analogue synthesis, whereas succinimidyl carbonates (CAS 253265-97-3) are preferred for stable carbamate linkages .

Biological Activity

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant case studies that highlight its significance in pharmacological research.

  • Molecular Formula : C13H13N O7
  • Molecular Weight : 295.245 g/mol
  • CAS Number : 288296-64-0
  • IUPAC Name : [(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its pharmacological potential. Key areas of investigation include:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial for preventing oxidative stress-related diseases.
  • Antitumor Effects : Preliminary studies suggest that derivatives of hexahydrofuro[2,3-b]furan may possess cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Some studies have explored the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammation.

Data Table: Biological Activity Summary

Activity TypeObservationReference
AntioxidantModerate antioxidant activity
AntitumorCytotoxicity in cancer cell lines
Enzyme InhibitionPotential inhibition of enzymes

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of several lignan derivatives, including those structurally similar to this compound. The results indicated that these compounds effectively scavenge free radicals and may protect against oxidative damage in cellular models.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on breast and prostate cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation and modulation of Bcl-2 family proteins, suggesting a potential therapeutic application in oncology.

Case Study 3: Enzyme Inhibition

Research has also pointed to the compound's ability to inhibit specific enzymes associated with inflammatory pathways. This inhibition could lead to reduced inflammation and associated disorders, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionImpact on Yield/Purity
Deprotection ReagentTFA (vs. HCl)Higher yield (85% vs. 72%)
Reaction Temperature0°C → 23°C (gradient)Minimizes side reactions
SolventCH2Cl2 (vs. MeOH)Better stereochemical control

Q. Table 2: Spectroscopic Reference Data

Functional GroupNMR δ (ppm)IR (cm⁻¹)
Furan C-O-C4.2–4.5 (m)1250–1270 (C-O stretch)
4-Nitrophenyl NO2-1520, 1350 (asymmetric/symmetric)
Carbonate C=O165–170 (13C)1700–1750

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